molecular formula C10H10F2O3 B2827185 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one CAS No. 101975-20-6

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

Cat. No.: B2827185
CAS No.: 101975-20-6
M. Wt: 216.184
InChI Key: FWNOLCFYMAUUON-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with an ethanone group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) under nitrogen atmosphere . The reaction mixture is heated to 120°C for 2 hours, followed by extraction and purification steps to obtain the desired product.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-6(13)7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNOLCFYMAUUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101975-20-6
Record name 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one
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